![molecular formula C12H17N3 B1479941 1-(cyclobutylmethyl)-6-ethyl-1H-imidazo[1,2-b]pyrazole CAS No. 2098141-19-4](/img/structure/B1479941.png)

1-(cyclobutylmethyl)-6-ethyl-1H-imidazo[1,2-b]pyrazole

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the use of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts and biodegradable composites . The synthesis of pyrazoles can involve the condensation of ketones, aldehydes, and hydrazine monohydrochloride . Other methods include the use of a combination of Ru3(CO)12 and a NHC-diphosphine ligand to catalyze acceptorless dehydrogenative coupling reactions of 1,3-diols with arylhydrazines .Molecular Structure Analysis

Pyrazole derivatives are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure, one pyrrole-type (proton donor) and one pyridine-type (proton acceptor) .Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions. For example, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

Research has focused on the efficient synthesis of imidazo[1,2-b]pyrazole libraries through multicomponent reactions, demonstrating the compound's utility in creating diverse chemical libraries for further biological evaluation. These synthetic methodologies are crucial for developing new compounds with potential therapeutic applications (Babariya & Naliapara, 2017).

Antimicrobial and Antifungal Activities

Imidazo[1,2-b]pyrazole derivatives have been evaluated for their antimicrobial and antifungal properties, indicating their potential as lead compounds for developing new antimicrobial agents. The structural versatility of these compounds allows for the exploration of their bioactivity against various microbial strains, offering insights into their mechanism of action and the structural requirements for activity (Babariya & Naliapara, 2017).

Antibacterial Activity

A series of novel imidazo[1,2-a]pyrazin-6-yl ethan-1-amine derivatives were synthesized and evaluated for their antibacterial activity. These studies contribute to the ongoing search for new antibacterial agents capable of addressing the growing concern of antibiotic resistance (Prasad, 2021).

Application in Organic Synthesis

Research has also explored the use of imidazo[1,2-b]pyrazole derivatives in organic synthesis, including the construction of N-heterocycle-fused tetrahydro-1,4-diazepinones. These studies demonstrate the compound's role as an intermediate in synthesizing complex heterocyclic structures, which could have various pharmaceutical and chemical applications (Dzedulionytė et al., 2022).

Crystal Structure Analysis

The crystal structure analysis of imidazo[1,2-b]pyrazole derivatives has provided valuable insights into the molecular geometry and interactions that may influence their biological activities. Understanding these structural characteristics is essential for rational drug design and the development of compounds with improved efficacy and safety profiles (Li et al., 2009).

Mécanisme D'action

Target of Action

Pyrazole derivatives are known to interact with a variety of targets in the body. For example, some pyrazole derivatives have been found to inhibit enzymes such as cyclin-dependent kinases (CDKs) and Aurora-A kinase . These enzymes play crucial roles in cell cycle regulation and cell proliferation, making them important targets for anticancer drugs .

Mode of Action

This can lead to cell cycle arrest and apoptosis, thereby inhibiting cell proliferation and tumor growth .

Biochemical Pathways

The biochemical pathways affected by pyrazole derivatives depend on their specific targets. For example, inhibition of CDKs can affect the cell cycle, while inhibition of Aurora-A kinase can affect cell division .

Result of Action

The molecular and cellular effects of pyrazole derivatives can include cell cycle arrest, apoptosis, and inhibition of cell proliferation and tumor growth .

Propriétés

IUPAC Name |

1-(cyclobutylmethyl)-6-ethylimidazo[1,2-b]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3/c1-2-11-8-12-14(6-7-15(12)13-11)9-10-4-3-5-10/h6-8,10H,2-5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUCYRRKWBZGCKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN2C=CN(C2=C1)CC3CCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Phenyl-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1479859.png)

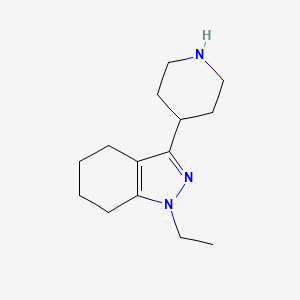

![1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479860.png)

![2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol](/img/structure/B1479861.png)

![1-(2-chloroethyl)-6-cyclobutyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479863.png)

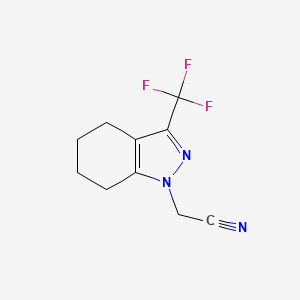

![2-(6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1479864.png)

![3-(Thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479865.png)

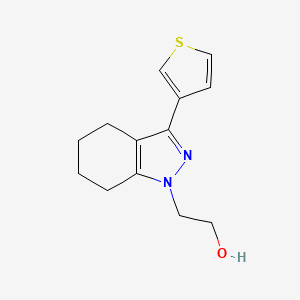

![2-(3-(thiophen-3-yl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-ol](/img/structure/B1479867.png)

![1-(2-Chloroethyl)-3-(thiophen-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479869.png)

![1-Ethyl-3-(trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479870.png)

![3-Phenyl-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479871.png)

![2-(3-(thiophen-2-yl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile](/img/structure/B1479876.png)